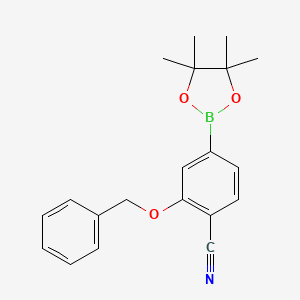

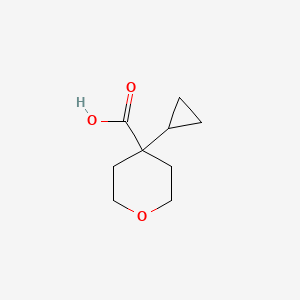

4-Cyclopropyloxane-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Cyclopropyloxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1461705-35-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 4-cyclopropyltetrahydro-2H-pyran-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .科学的研究の応用

Bioactivity and Synthesis

The cyclopropane moiety, a common element in the structure of 4-Cyclopropyloxane-4-carboxylic acid, has been explored for its bioactivity. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds, originating from cyclopropanecarboxylic acid, have shown significant herbicidal and fungicidal activities (Tian et al., 2009). Moreover, the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid highlight the chemical versatility of the cyclopropane moiety and its derivatives (Li, 2009).

Molecular Structure Analysis

Studies involving microwave spectroscopy, electron diffraction, and ab initio computations have been conducted to elucidate the structure of cyclopropanecarboxylic acid. This research demonstrates that the molecule prefers a conformation where the carbonyl group is syn to the cyclopropyl ring, offering insights into its molecular behavior (Marstokk et al., 1991).

Biological Activities and Applications

Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid have a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumor properties. The isolation, characterization, and synthesis of such compounds, along with an exploration of their biological activities, are of considerable interest in the scientific community (Coleman & Hudson, 2016).

Chemical Reactions and Applications

The reactivity of cyclopropane derivatives has been explored in various contexts. For instance, the synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant activities demonstrate the potential pharmaceutical applications of these compounds (Raghavendra et al., 2016). Additionally, the electrochemical borylation of carboxylic acids offers a straightforward method to convert cyclopropane derivatives to boronic acids, showcasing the role of these compounds in organic synthesis and medicine (Barton et al., 2021).

Safety and Hazards

作用機序

Target of Action

As a carboxylic acid derivative, it may interact with various biological molecules and processes .

Mode of Action

Carboxylic acids generally undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid can be converted into various derivatives, such as acid chlorides, anhydrides, esters, and amides .

Biochemical Pathways

Carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including the c4 photosynthetic pathway .

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .

Result of Action

Carboxylic acids and their derivatives can undergo various reactions, leading to different products and effects .

特性

IUPAC Name |

4-cyclopropyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBGITNBLFSMPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCOCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)

![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)

![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)